molecular formula C7H12ClN B13557745 2-Cyclopropylbut-3-yn-2-aminehydrochloride CAS No. 1824396-79-3

2-Cyclopropylbut-3-yn-2-aminehydrochloride

Cat. No.: B13557745
CAS No.: 1824396-79-3
M. Wt: 145.63 g/mol
InChI Key: AFZUDCMJLXFZPM-UHFFFAOYSA-N
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Description

2-Cyclopropylbut-3-yn-2-aminehydrochloride is a chemical compound that features a cyclopropyl group attached to a butynylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbut-3-yn-2-aminehydrochloride typically involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using high-pressure reactors to ensure efficient coupling and high yield. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Cyclopropylbut-3-yn-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the butynylamine backbone.

    But-3-yn-2-amine: Contains the butynylamine structure but without the cyclopropyl group.

Uniqueness: 2-Cyclopropylbut-3-yn-2-aminehydrochloride is unique due to the combination of the cyclopropyl and butynylamine moieties, which confer distinct chemical and physical properties

Properties

CAS No.

1824396-79-3

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

2-cyclopropylbut-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-3-7(2,8)6-4-5-6;/h1,6H,4-5,8H2,2H3;1H

InChI Key

AFZUDCMJLXFZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CC1)N.Cl

Origin of Product

United States

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